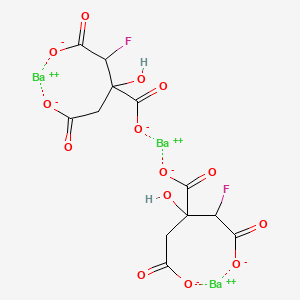

Barium fluorocitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium fluorocitrate is a useful research compound. Its molecular formula is C12H8Ba3F2O14 and its molecular weight is 826.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Reaction with Fluorocitric Acid

Fluorocitric acid reacts with barium hydroxide or barium chloride to form barium fluorocitrate:

Fluorocitric acid+Ba OH 2/BaCl2→Barium fluorocitrate+H2O/HCl

This method ensures high purity and is scalable for laboratory use.

Reformatsky Reaction

Ethyl fluoroxalacetate reacts with ethyl bromoacetate in a Reformatsky reaction to yield ethyl fluorocitrate, which is hydrolyzed to fluorocitric acid and converted to its barium salt :

Ethyl fluoroxalacetate+Ethyl bromoacetateZnEthyl fluorocitrateHydrolysisFluorocitric acidBaCl2Barium fluorocitrate

Key Conditions :

-

Acidic hydrolysis (preferred for ester cleavage).

-

Barium chloride addition under heated aqueous conditions.

Biochemical Inhibition Mechanism

This compound disrupts the tricarboxylic acid (TCA) cycle by targeting aconitase , an iron-sulfur enzyme :

Stepwise Reaction Pathway

-

Substrate Conversion :

Aconitase+(−) erythro 2 fluorocitrate→Fluoro cis aconitate -

Hydroxide Addition and Fluoride Elimination :

Fluoro cis aconitate+OH−→4 Hydroxy trans aconitate HTn +F−HTn binds tightly to aconitase, halting citrate-isocitrate interconversion.

Experimental Evidence :

-

Fluoride Release : Stoichiometric fluoride ion release confirms mechanism-based inhibition .

-

HPLC Analysis : Identified HTn and α-ketoglutarate as degradation products .

Acid/Base Stability

-

Acidic Conditions : Decomposes to α-ketoglutarate via decarboxylation .

-

Basic Conditions : Stable short-term but degrades upon prolonged exposure.

Thermal Stability

Decomposes above 100°C, releasing CO₂ and forming barium carbonate residues:

Barium fluorocitrateΔBaCO3+Volatile fluorinated compounds

Spectroscopic Data

| Technique | Key Findings | Source |

|---|---|---|

| IR Spectroscopy | Peaks at 1650 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F bond) confirm structure . | |

| NMR | 19F | |

| -NMR signals at δ -120 ppm (fluorine environment). |

X-ray Crystallography

Eigenschaften

Molekularformel |

C12H8Ba3F2O14 |

|---|---|

Molekulargewicht |

826.2 g/mol |

IUPAC-Name |

barium(2+);1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H7FO7.3Ba/c2*7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h2*3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |

InChI-Schlüssel |

APURXEOTVWUMNL-UHFFFAOYSA-H |

Kanonische SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Ba+2].[Ba+2].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.